(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile
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Overview
Description
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved by reacting a furan-2-yl-substituted thioamide with an appropriate halogenated compound under basic conditions.
Formation of the acrylonitrile moiety: This step might involve a Knoevenagel condensation reaction between a furan-2-yl-substituted aldehyde and a nitrile compound in the presence of a base.
Coupling reactions: The final step could involve coupling the thiazole and acrylonitrile intermediates under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the furan ring might yield a furanone derivative.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential pharmacological properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as electronic or optical materials. Its complex structure might impart unique characteristics to the materials in which it is incorporated.
Mechanism of Action
The mechanism of action of (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(phenyl)furan-2-yl)acrylonitrile: Similar structure but lacks the nitro group.
(E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-methylphenyl)furan-2-yl)acrylonitrile: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in (E)-2-(4-(furan-2-yl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylonitrile makes it unique compared to its analogs. The nitro group can significantly influence the compound’s reactivity and interactions, potentially leading to different biological activities and material properties.
Properties
IUPAC Name |
(E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O4S/c21-11-13(20-22-16(12-28-20)19-6-3-9-26-19)10-14-7-8-18(27-14)15-4-1-2-5-17(15)23(24)25/h1-10,12H/b13-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYOFDJOELIXQF-JLHYYAGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=CO4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CO4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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